molecular formula C41H81O19P3 B044420 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) CAS No. 120595-88-2

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)

Cat. No. B044420
M. Wt: 971 g/mol
InChI Key: HKWJHKSHEWVOSS-MRQSADPDSA-N
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Description

Synthesis Analysis

The synthesis of related phosphatidylinositol derivatives has been extensively studied to understand their biological functions and to develop tools for research. For example, photoactivatable analogues of PtdInsP2 and PtdInsP3 have been prepared from chiral precursors, highlighting key synthetic transformations such as the Ferrier rearrangement and sequential acylation (Chen, Profit, & Prestwich, 1996). Similarly, the synthesis of myo-inositol phosphorothioates as phosphatase-resistant analogues demonstrates the versatility of phosphite chemistry in generating biologically relevant molecules (Hamblin, Flora, & Potter, 1987).

Molecular Structure Analysis

The molecular structure of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is characterized by its dihexadecanoyl (palmitoyl) chains attached to the glycerol backbone, and the phospho-inositol ring substituted at the 4 and 5 positions with phosphate groups. This structure is essential for its role in cellular membranes and signaling pathways. The synthesis and study of stereoisomers of dihexadecanoyl phosphatidylinositol have revealed the importance of the chirality of the inositol ring and the glycerol moiety for biological activity (Young et al., 1990).

Chemical Reactions and Properties

Phosphatidylinositol derivatives, including PtdInsP2, are known for their involvement in various chemical reactions within the cell, such as phosphorylation and hydrolysis by specific enzymes. These reactions are crucial for generating secondary messengers in signal transduction pathways. The preparation of phosphatidylinositol phosphates and their analogues, such as phosphorothioate derivatives, has enabled the study of these molecules' resistance to enzymatic breakdown, offering insights into their stability and function in biological systems (Cooke et al., 1989).

Scientific Research Applications

  • Synthesis of Photoactivatable Derivatives : This compound has been used in the synthesis of photoactivatable analogues, including those of phosphatidylinositol 4,5-bisphosphate (PtdInsP(2)) and phosphatidylinositol 3,4,5-trisphosphate (PtdInsP(3)). These analogues are useful in studying the optically-pure inositol skeleton and the acylation of glycerol derivatives (Chen, Profit, & Prestwich, 1996).

  • Calcium Release Studies : Derivatives of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) have been used to study their effect on calcium release in cells and their interaction with aldolase A. This research helps in understanding the biological activity and potential modifications of the 1-phosphate group of Ins(1,4,5)P3 (Henne et al., 1988).

  • Studying Cell-Signaling Molecules : The compound has been employed in the synthesis of phosphatidylinositol-3,5-bisphosphate, which is a crucial cell-signaling molecule. This includes the creation of biotin-PI(3,5)P(2) conjugates used to isolate PI(3,5)P(2)-binding proteins from cellular extracts (Anderson et al., 2010).

  • Synthesis of Fluorescent Phosphatidylinositols : The compound has been used in generating fluorescent analogs of phosphatidylinositol (PtdIns) and PtdIns(4,5)-bisphosphate (PtdIns(4,5)P2). These analogs are significant in researching myo-inositol phospholipids (Leung, Vilchèze, & Bittman, 1998).

  • Development of Synthetic Phosphatidylinositol-3-Phosphates : This compound has been integral in the unambiguous synthesis of phosphatidylinositol-3-phosphates, which are involved in intracellular signaling (Aneja et al., 1997).

  • Synthesis of Tritium‐labelled Analogs : It's also used in the synthesis of tritium-labelled diether analogs of phosphatidylinositol 4,5-bisphosphate, aiding in the study of these molecules' biological roles (Chen & Prestwich, 1997).

  • Preparation of Enantiomerically Pure Phosphatidylinositols : The compound has been synthesized to create enantiomerically pure lysophosphatidylinositols and alkylphosphoinositols, useful in studying signal transduction mechanisms (Filthuth & Eibl, 1992).

properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWJHKSHEWVOSS-MRQSADPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H81O19P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349239
Record name 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

971.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate)

CAS RN

120595-88-2
Record name 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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